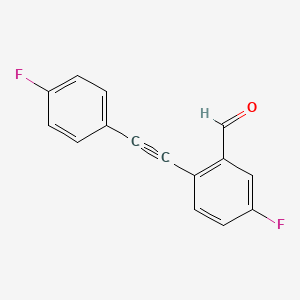

5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde

Beschreibung

Chemical Structure and Properties

5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde (CAS: 1814960-21-8) is a fluorinated benzaldehyde derivative featuring a 5-fluoro-substituted benzaldehyde core and a 4-fluorophenyl ethynyl group at the 2-position. Its molecular formula is C₁₅H₈F₂O, with a molecular weight of 242.22 g/mol . The compound’s structure combines electron-withdrawing fluorine atoms with a conjugated ethynyl linker, influencing its electronic properties and reactivity. This compound is primarily utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for constructing complex aromatic systems .

Eigenschaften

Molekularformel |

C15H8F2O |

|---|---|

Molekulargewicht |

242.22 g/mol |

IUPAC-Name |

5-fluoro-2-[2-(4-fluorophenyl)ethynyl]benzaldehyde |

InChI |

InChI=1S/C15H8F2O/c16-14-6-2-11(3-7-14)1-4-12-5-8-15(17)9-13(12)10-18/h2-3,5-10H |

InChI-Schlüssel |

HCBNESLEKOAHEN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#CC2=C(C=C(C=C2)F)C=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde generally involves the formation of a carbon-carbon triple bond (alkyne) connecting two aromatic rings, one bearing an aldehyde group and the other a fluorine substituent. The most common and efficient approach is the Sonogashira cross-coupling reaction, which couples an aryl halide with a terminal alkyne under palladium catalysis.

Sonogashira Cross-Coupling Reaction

$$

\text{5-Fluoro-2-iodobenzaldehyde} + \text{4-fluorophenylacetylene} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)2\text{Cl}2, \text{Et}3\text{N}} \text{5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde}

$$

-

- 5-Fluoro-2-iodobenzaldehyde (aryl halide)

- 4-Fluorophenylacetylene (terminal alkyne)

-

- Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

- Copper(I) iodide (CuI)

- Triethylamine (Et₃N) as base and solvent or in combination with other solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

-

- Inert atmosphere (nitrogen or argon)

- Room temperature to moderate heating (25–60 °C)

- Reaction time: 2–24 hours depending on scale and conditions

-

- Extraction with organic solvents (e.g., ethyl acetate)

- Washing with aqueous sodium bicarbonate to remove acidic impurities

- Drying over anhydrous sodium sulfate

- Purification by column chromatography or recrystallization

Yields: Typically high, often exceeding 80% under optimized conditions.

Alternative Preparation Routes

Although the Sonogashira reaction is the most prevalent, other methods have been reported or can be inferred from related literature:

- Negishi Coupling: Using organozinc reagents derived from 4-fluorophenylacetylene and 5-fluoro-2-bromobenzaldehyde under palladium catalysis.

- Suzuki-Miyaura Coupling: Less common for alkynes but possible if the alkyne is introduced via boronic acid derivatives.

- Direct Alkynylation via C-H Activation: Emerging methods employing transition metal catalysts to directly functionalize C-H bonds adjacent to aldehydes, though less established for this specific compound.

Detailed Research Findings and Data Integration

Patent Literature

A relevant patent (WO2006120208A1) describes processes for preparing compounds of similar structural motifs, including fluorinated ethynylbenzaldehydes, involving palladium-catalyzed cross-coupling reactions with aryl halides and alkynes under mild conditions. The patent emphasizes the importance of catalyst choice and reaction conditions to achieve high purity and yield.

Experimental Procedure from Literature

A representative experimental procedure for synthesizing 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve 5-fluoro-2-iodobenzaldehyde (1.0 mmol) and 4-fluorophenylacetylene (1.2 mmol) in dry THF (10 mL). |

| 2 | Add Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.05 mmol) under nitrogen atmosphere. |

| 3 | Add triethylamine (2 mL) as base. |

| 4 | Stir the reaction mixture at 50 °C for 12 hours. |

| 5 | Cool the reaction, dilute with ethyl acetate (20 mL), wash with saturated NaHCO₃ solution (2 × 15 mL), then brine. |

| 6 | Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. |

| 7 | Purify the residue by silica gel column chromatography using hexane/ethyl acetate (9:1) as eluent. |

Yield: 85–90% of pure 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde.

Characterization: Confirmed by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Spectroscopic Data (Example)

| Spectroscopic Technique | Data (Typical) |

|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.0 (s, 1H, aldehyde H), 7.8–7.0 (aromatic H multiplets), 7.1–7.0 (fluorophenyl H) |

| ¹³C NMR (CDCl₃, 125 MHz) | Signals corresponding to aldehyde carbon (~190 ppm), aromatic carbons, and alkyne carbons (~90-100 ppm) |

| ¹⁹F NMR (CDCl₃, 470 MHz) | δ -115 to -120 ppm (aromatic fluorines) |

| IR (KBr) | Sharp C≡C stretch near 2100–2200 cm⁻¹, aldehyde C=O stretch near 1700 cm⁻¹ |

| MS (EI) | Molecular ion peak consistent with molecular weight of C14H7F2O (approx. 230 g/mol) |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sonogashira Coupling | 5-Fluoro-2-iodobenzaldehyde, 4-fluorophenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 25–60 °C, 12 h, inert atmosphere | 85–90 | High yield, well-established | Requires palladium catalyst, moisture sensitive |

| Negishi Coupling | Organozinc intermediate, Pd catalyst | Moderate heating | Moderate | Alternative to Sonogashira | More steps to prepare organozinc |

| Direct C-H Alkynylation | 5-Fluoro-2-benzaldehyde, alkyne, metal catalyst | Elevated temperature | Variable | Avoids pre-functionalization | Less developed, lower yields |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

Oxidation: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzoic acid.

Reduction: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials, such as polymers and liquid crystals.

Biology and Medicine: This compound may be investigated for its potential biological activity. Derivatives of benzaldehyde have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research into the specific biological effects of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde could reveal new therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable building block for the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group and the ethynyl moiety. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS: 1322091-24-6)

- Key Difference : The fluorine atom on the benzaldehyde ring is at the 4-position instead of 5, and the ethynyl-linked phenyl group bears a methoxy (-OCH₃) substituent instead of fluorine.

- Impact :

b. 5-Fluoro-2-(phenylethynyl)benzaldehyde (CAS: 943835-77-6)

- Key Difference : The ethynyl-linked phenyl group lacks a fluorine substituent.

Functional Group Variations

a. 5-Fluoro-2-((4-nitrophenyl)ethynyl)benzaldehyde

- Key Difference: The ethynyl-linked phenyl group bears a nitro (-NO₂) substituent.

- Impact: The nitro group is strongly electron-withdrawing, further reducing electron density and increasing oxidative stability. Demonstrated utility in synthesizing indenone derivatives via cascade cyclization reactions (86% yield) .

b. 5-Fluoro-2-(trifluoromethyl)benzaldehyde

- Key Difference : Replacement of the ethynyl-4-fluorophenyl group with a trifluoromethyl (-CF₃) group.

- Impact :

Physicochemical and Spectroscopic Data

Research Findings and Trends

- Electronic Tuning : Fluorine substitution at the 5-position (target compound) optimizes balance between electron withdrawal and steric effects, enhancing catalytic coupling efficiency compared to 4-fluoro isomers .

- Biological Relevance : Fluorinated benzaldehydes are explored as intermediates in anticancer drug synthesis; however, methoxy analogs show better membrane permeability .

- Stability: The target compound’s dual fluorine substitution improves oxidative stability over non-fluorinated analogs, as evidenced by prolonged shelf life under inert storage (-80°C) .

Q & A

Basic: What are the common synthetic routes for preparing 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves Sonogashira coupling between 2-bromo-5-fluorobenzaldehyde and 4-fluorophenylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in a triethylamine base . Key optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of aromatic intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Yield improvements (≥70%) are achievable by degassing solvents to prevent oxidative homocoupling of alkynes .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Answer:

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Discrepancies in chemical shifts (e.g., δ −110 to −115 ppm for aromatic fluorines) may arise from solvent polarity or concentration effects .

- Mass spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]⁺: 285.073). Contaminants can cause deviations; use ESI+ mode with internal calibration .

- X-ray crystallography : Resolves structural ambiguities (e.g., ethynyl geometry) by providing bond-length and angle data .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and reactivity of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO (−2.1 eV) suggests susceptibility to nucleophilic attack .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl ethynyl moiety may enhance binding affinity via hydrophobic interactions, as seen in related benzodiazepine derivatives .

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate reactivity in aqueous vs. nonpolar environments .

Advanced: What strategies address discrepancies in reported biological activity data for this compound across different studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) using positive controls (e.g., fluorouracil for cytotoxicity studies) .

- Purity verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities affecting bioactivity .

- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays, as fluorinated compounds may exhibit altered pharmacokinetics .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde?

Answer:

- Single-crystal X-ray diffraction : Determines dihedral angles between fluorophenyl and benzaldehyde rings (typically 15–25°), influencing conjugation and reactivity .

- Packing analysis : Identifies intermolecular interactions (e.g., C–H···F contacts) that stabilize the crystal lattice, relevant for material science applications .

- Disorder modeling : Addresses overlapping electron densities in ethynyl groups by refining occupancy ratios .

Basic: What safety and handling protocols are recommended for this compound given its structural analogs?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure, as fluorinated aldehydes may irritate mucous membranes .

- Storage : Keep at −20°C under nitrogen to prevent oxidation of the aldehyde group .

- Waste disposal : Neutralize with aqueous sodium bisulfite before incineration to degrade toxic byproducts .

Advanced: How does the electron-withdrawing effect of fluorine atoms influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Activation of aryl halides : The fluorine at the 5-position on benzaldehyde increases electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions .

- Directing effects : Fluorine’s meta-directing nature guides substitution patterns during functionalization (e.g., nitration or sulfonation) .

- Steric vs. electronic balance : The ethynyl linker minimizes steric hindrance while maintaining conjugation, enhancing reactivity in Diels-Alder reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.